molecular formula C9H8ClFO2 B13917825 3-(3-chloro-2-fluorophenyl)-3-Oxetanol

3-(3-chloro-2-fluorophenyl)-3-Oxetanol

Cat. No.: B13917825
M. Wt: 202.61 g/mol
InChI Key: OYKUDLFZUMDJPO-UHFFFAOYSA-N
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Description

3-(3-chloro-2-fluorophenyl)-3-Oxetanol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-2-fluorophenyl)-3-Oxetanol typically involves the reaction of 3-chloro-2-fluorophenyl derivatives with oxetane precursors under specific conditions. One common method includes the use of 3-chloro-2-fluorophenyl isocyanate as a starting material . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the oxetane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-2-fluorophenyl)-3-Oxetanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of different alcohols or hydrocarbons.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted phenyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce various halogenated phenyl compounds.

Scientific Research Applications

3-(3-chloro-2-fluorophenyl)-3-Oxetanol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-chloro-2-fluorophenyl)-3-Oxetanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the presence of the oxetane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

3-(3-chloro-2-fluorophenyl)oxetan-3-ol

InChI

InChI=1S/C9H8ClFO2/c10-7-3-1-2-6(8(7)11)9(12)4-13-5-9/h1-3,12H,4-5H2

InChI Key

OYKUDLFZUMDJPO-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=C(C(=CC=C2)Cl)F)O

Origin of Product

United States

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